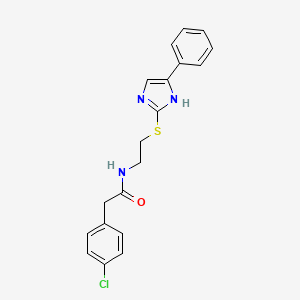

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a chlorophenyl group, an imidazole ring, and a thioether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.

Acetamide Formation: The final step involves the acylation of the amine group with 2-chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Thioether Oxidation

The sulfur atom in the thioether group (-S-) undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-):

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature (RT) in polar aprotic solvents (e.g., dichloromethane)

-

Outcome :

ThioetherRTH2O2/AcOHSulfoxideH2O2/HeatSulfone-

Yield : ~70–85% for sulfoxide formation in analogous compounds.

-

Acetamide Hydrolysis

The acetamide group can hydrolyze under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux):

Acetamide6N HCl 100 CCarboxylic Acid+Ammonium Chloride -

Basic Hydrolysis (NaOH, ethanol/water):

AcetamideNaOH Carboxylate Salt+Ammonia-

Applications : Used to generate bioactive carboxylic acid derivatives.

-

Imidazole Functionalization

The imidazole ring participates in alkylation and substitution reactions:

-

N-Alkylation :

Imidazole NH+R XDMF 60 CCs2CO3N Alkylated Imidazole -

Electrophilic Substitution : Chlorophenyl groups may undergo halogenation or nitration under directed conditions.

Thioether Alkylation/Elimination

The thioethyl chain can undergo further alkylation or elimination:

-

Alkylation :

Thioether+Alkyl HalideDMSOBaseDialkyl Sulfonium Salt -

Elimination : Strong bases (e.g., DBU) induce β-elimination to form vinyl sulfides.

Reductive Transformations

Selective reduction of functional groups:

-

Amide Reduction :

AcetamideTHF LiAlH4Ethylamine Derivative

Mechanistic Insights

-

S-Alkylation vs. N-Alkylation : In alkaline media, thiol-thione tautomerism directs alkylation to sulfur (S-alkylation) over nitrogen, as confirmed by NMR studies .

-

Steric Effects : Bulky substituents on the imidazole ring hinder electrophilic substitution but favor nucleophilic reactions at the thioether.

Applications De Recherche Scientifique

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to be used in studies investigating the interaction of small molecules with biological macromolecules.

Industrial Applications: It could be used in the synthesis of more complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be crucial in enzyme inhibition or activation. The chlorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-(1H-imidazol-2-yl)ethyl)acetamide

- 2-(4-chlorophenyl)-N-(2-(5-methyl-1H-imidazol-2-yl)ethyl)acetamide

Uniqueness

The presence of the thioether linkage in 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide distinguishes it from other similar compounds. This linkage can significantly alter the compound’s chemical reactivity and biological activity, potentially offering unique advantages in drug design and other applications.

Activité Biologique

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- A 4-chlorophenyl group

- An imidazole ring

- A thioether linkage

This structural composition suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific proteins or enzymes. Compounds containing imidazole and thiazole rings often exhibit:

- Enzyme inhibition : They can act as competitive inhibitors by mimicking substrate structures.

- Receptor modulation : The hydrophobic interactions from the chlorophenyl and phenyl groups may enhance binding affinity to various receptors.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate significant cytotoxicity against various cancer cell lines. For instance, an analog showed:

- IC50 values in the range of 10–20 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent anticancer activity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have found that related compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from:

- 4.69 µM to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of related thiazole derivatives, revealing that modifications at specific positions significantly influenced their activity. The presence of a thiazole ring was crucial for enhancing cytotoxicity against cancer cells .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the phenyl and imidazole rings can markedly affect biological activity, suggesting avenues for further optimization .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | Cervical Cancer (SISO) | 10–20 µM |

| Anticancer | Bladder Cancer (RT-112) | 10–20 µM |

| Antimicrobial | Staphylococcus aureus | 5.64 µM |

| Antimicrobial | Escherichia coli | 8.33–23.15 µM |

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULRLRGYZFLKQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.